molecular formula C12H11NO2 B7772274 Carbaryl CAS No. 27636-33-5

Carbaryl

Cat. No.: B7772274
CAS No.: 27636-33-5
M. Wt: 201.22 g/mol
InChI Key: CVXBEEMKQHEXEN-UHFFFAOYSA-N
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Description

Carbaryl, also known as 1-naphthyl methylcarbamate, is a chemical compound belonging to the carbamate family. It is primarily used as an insecticide and is known for its effectiveness in controlling a wide range of pests. This compound is a white crystalline solid that was first introduced commercially by Union Carbide in 1958. It has been widely used in home gardens, commercial agriculture, and forestry .

Preparation Methods

Carbaryl can be synthesized through two main methods:

Properties

IUPAC Name

naphthalen-1-yl N-methylcarbamate
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InChI

InChI=1S/C12H11NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)
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InChI Key

CVXBEEMKQHEXEN-UHFFFAOYSA-N
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Canonical SMILES

CNC(=O)OC1=CC=CC2=CC=CC=C21
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Molecular Formula

C12H11NO2
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DSSTOX Substance ID

DTXSID9020247
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Molecular Weight

201.22 g/mol
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Physical Description

Carbaryl appears as a white crystalline solid. Insoluble in water. Combustible, although difficult to ignite. Toxic by inhalation (dust, etc.). Produces toxic oxides of nitrogen during combustion., White or gray, odorless solid. [pesticide]; [NIOSH], ODOURLESS WHITE CRYSTALS OR SOLID IN VARIOUS FORMS., White or gray, odorless solid., White or gray, odorless solid. [pesticide]
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Boiling Point

Decomposes (NIOSH, 2023), Decomposes, decomposes
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Flash Point

193-202 °C
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Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4), 0.01 % (NIOSH, 2023), Soluble in most polar organic solvents; dimethylformamide 400-450, dimethyl sulfoxide 400-450, acetone 200-300, cyclohexanone 200-250, isopropanol 100, xylene 100 (all in g/kg at 25 °C), In water, 110 mg/L at 22 °C, Solubility in water, g/100ml at 30 °C: 0.004-0.012 (very poor), 0.01%
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Density

1.23 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.228 g/cu cm at 25 °C, 1.2 g/cm³, 1.23
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Vapor Pressure

less than 0.00004 mmHg at 77 °F (NIOSH, 2023), 0.00000136 [mmHg], Vapor pressure: 0.002 mm Hg at 40 °C, 1.36X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, <0.00004 mmHg at 77 °F, (77 °F): <0.00004 mmHg
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Color/Form

Colorless to light tan crystals, White or gray ... solid.

CAS No.

63-25-2, 3197-92-0, 27636-33-5
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Melting Point

288 °F (USCG, 1999), 145 °C, 142 °C, 293 °F
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Q & A

    A: Carbaryl acts by reversibly inhibiting acetylcholinesterase (AChE) activity. [, ] This enzyme is crucial for breaking down the neurotransmitter acetylcholine, which is essential for nerve impulse transmission.

      A: Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses. This buildup disrupts normal nerve function, causing a range of symptoms from tremors and paralysis in insects to more severe neurological effects in mammals at higher doses. [, , ]

        ANone: The molecular formula of this compound is C12H11NO2, and its molecular weight is 201.22 g/mol.

          A: While the provided research does not delve into specific spectroscopic details, techniques such as Fourier Transform Infrared Spectroscopy (FTIR) have been used to analyze this compound's interactions with soil minerals. [] Additionally, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-TMS) has been employed for its detection and quantification. []

            A: Studies indicate that this compound degrades faster in alkaline environments compared to acidic conditions. [] It has been shown to hydrolyze in aqueous solutions, forming 1-naphthol, methylamine, and carbon dioxide. [] This degradation is influenced by factors like pH, temperature, and the presence of microorganisms. [, , ]

              A: this compound itself does not possess inherent catalytic properties. Its activity stems from its ability to bind and inhibit AChE, rather than catalyzing chemical reactions. [, ]

                A: Yes, research has employed physiologically based pharmacokinetic and pharmacodynamic (PBPK/PD) modeling using a Bayesian approach to estimate parameters related to this compound's behavior in rats. [] This model incorporates data on tissue dosimetry, metabolism, and cholinesterase inhibition to gain a comprehensive understanding of this compound's kinetics and dynamics within a living organism.

                  A: While the provided research does not directly address specific structural modifications of this compound, comparative studies with its metabolite, 1-naphthol, and the structurally related 2-naphthol, shed light on structure-activity relationships. Both 1-naphthol and this compound demonstrate similar potency in disrupting mitosis in V79 cells, suggesting the importance of the 1-naphthyl moiety for this specific activity. [] Conversely, 2-naphthol exhibits weaker effects, highlighting the significance of the position of the hydroxyl group on the naphthalene ring for biological activity. [] These observations underscore the potential of SAR studies in understanding and potentially modifying this compound's activity.

                    A: Research highlights the development of controlled-release formulations of this compound to reduce its environmental impact. For instance, encapsulating this compound in waxy microspheres made from Gelucire 54/02 allows for a controlled release of the insecticide. [] This approach aims to enhance efficacy while minimizing potential risks associated with immediate release.

                      A: Studies have shown that this compound application can impact non-target arthropods in treated areas. [] While the effects vary depending on application methods and rates, these findings underscore the importance of careful consideration and potential mitigation strategies to minimize ecological disruption.

                        A: Research in rats indicates that this compound is readily absorbed following oral administration. [, , ] It is metabolized primarily in the liver, with 1-naphthol being a major metabolite. [, , ] Both this compound and its metabolites are excreted mainly through urine. [, ]

                          A: Yes, studies have shown that the co-administration of malathion with this compound can alter the pharmacokinetic parameters of both insecticides. [, ] For instance, malathion can decrease the absorption rate and elimination half-life of this compound. [, ] This highlights the complexity of pesticide interactions and the need for further investigation into the toxicological implications of such combinations.

                            A: this compound's insecticidal activity has been extensively studied in laboratory settings using various insect species. For instance, its effectiveness against fleas has been assessed by exposing them to this compound-treated surfaces, demonstrating its ability to cause significant mortality. []

                              A: Yes, research on zebrafish (Danio rerio) has revealed that sublethal doses of this compound can impact embryonic development, hatching success, and gonad development. [] These findings raise concerns about the potential ecological risks posed by this compound contamination in aquatic environments.

                                A: Yes, several insect species, including house flies and German cockroaches, have developed resistance to this compound. [, , ] This resistance is primarily attributed to enhanced metabolic detoxification, particularly through microsomal oxidases. [, , ]

                                  A: Research demonstrates the potential for artificial selection to enhance the tolerance of beneficial insects, like the parasitoid Aphytis melinus, to insecticides, including this compound. [] By selectively breeding individuals with higher tolerance, researchers aim to develop strains that can effectively control pests even in environments where this compound is used.

                                    A: this compound primarily targets the nervous system in mammals due to its AChE inhibiting properties. [, , , ] Acute exposure can lead to a range of symptoms such as tremors, salivation, and respiratory distress. [, , , ] Chronic exposure has been associated with potential reproductive and developmental effects in some animal studies. [, ]

                                      A: this compound can be degraded through both biotic and abiotic processes in the environment. Microorganisms play a significant role in its biodegradation, particularly in soil. [, , ] Abiotic degradation includes hydrolysis and photolysis. [, , ]

                                        A: Research suggests that the addition of nutrients, particularly nitrogen sources, can stimulate the biodegradation of this compound in soil. [] This approach, often referred to as bioremediation, harnesses the metabolic capabilities of soil microorganisms to accelerate the breakdown of contaminants.

                                        ANone: Various analytical methods have been employed to detect and quantify this compound, including:

                                        • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence detection or mass spectrometry, is commonly used to separate and quantify this compound in various matrices. [, , ]
                                        • Enzyme-Linked Immunosorbent Assay (ELISA): Immunoassays, such as ELISA, provide a rapid and sensitive method for detecting this compound residues in food and environmental samples. [, ]
                                        • Voltammetry: Electrochemical techniques like voltammetry, specifically linear scan voltammetry, have shown promise in this compound detection using modified electrodes like laser-reduced graphene oxide (LRGO) grid electrodes. []
                                        • Thin Layer Chromatography (TLC): TLC can be used as a preliminary separation technique before electrochemical detection on modified impregnated graphite electrodes. []

                                          ANone: Yes, Integrated Pest Management (IPM) strategies offer a multi-faceted approach to pest control that minimizes reliance on chemical insecticides. IPM incorporates practices such as:

                                          • Biological control: Utilizing natural enemies of pests, like parasitoids. [, ]

                                            ANone: Researchers benefit from a wide range of resources, including:

                                            • Model Organisms: Well-established model organisms like rats and zebrafish are instrumental in studying the toxicological and developmental effects of this compound under controlled laboratory conditions. [, , ]

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                                            Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.